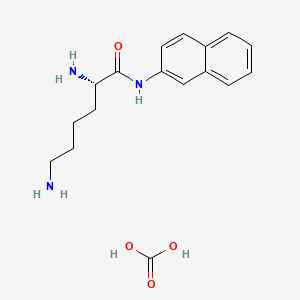

L-Lysine beta-naphthylamide carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbonic acid;(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAQTLIHEPYBCP-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940416 | |

| Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18905-74-3 | |

| Record name | Carbonic acid, compd. with (S)-2,6-diamino-N-2-naphthalenylhexanamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Lysine β-Naphthylamide Carbonate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Chromogenic Substrate

L-Lysine β-naphthylamide carbonate is a synthetic molecule that combines the essential amino acid L-lysine with a β-naphthylamide moiety.[1] Its principal value in research lies in its function as a chromogenic substrate for various aminopeptidases. These enzymes, which cleave amino acids from the N-terminus of proteins and peptides, play crucial roles in protein maturation, degradation, and overall cellular metabolism. The enzymatic cleavage of the amide bond in L-Lysine β-naphthylamide liberates free β-naphthylamine, a chromophore that can be detected and quantified, thereby providing a measure of enzyme activity. This guide will explore the foundational properties of this compound and provide the necessary technical details for its effective application in research settings.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Lysine β-naphthylamide carbonate is paramount for its proper handling, storage, and use in experimental assays. These properties dictate its behavior in solution and its interaction with biological macromolecules.

Chemical Identity and Structure

-

Systematic Name: (S)-2-Amino-6-((naphthalen-2-yl)amino)-6-oxohexanoic acid carbonate

-

Common Synonyms: L-Lys-βNA·carbonate salt[1]

-

CAS Number: 18905-74-3[1] (Note: A different CAS number, 90604-52-3, and melting point have also been reported, suggesting potential variations in the carbonate salt form or hydration state. It is crucial to verify the specifications from the supplier.)[2]

-

Molecular Formula: C₁₆H₂₁N₃O (for the free base)[1]

-

Molecular Weight: 271.36 g/mol (for the free base)[1], 343.42 g/mol (for the carbonate salt)[2]

The structure consists of an L-lysine molecule where the carboxyl group is linked to the amino group of a β-naphthylamine via an amide bond. The carbonate salt form enhances its stability and handling properties.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white or light yellow powder/crystals | [1][2] |

| Melting Point | 151-155 °C or 220-223 °C (decomposition) | [1][2] |

| Purity | Typically ≥ 99% (by TLC) | [1] |

Solubility and Solution Stability

-

Water: Highly soluble. Aqueous solutions of L-lysine are stable, with a 70% solution showing no coloration after 6 weeks at 50°C.[3][4] However, the stability of L-lysine solutions is pH-dependent, with degradation rates increasing at lower pH values.[5]

-

Dimethyl Sulfoxide (DMSO): Expected to be soluble. Poly-L-lysine, a polymer of lysine, adopts a uniform α-helical conformation in DMSO, indicating good solvation.[6]

-

Ethanol: Sparingly soluble to insoluble. L-lysine is generally insoluble in ethanol.[7]

For experimental use, it is recommended to prepare fresh solutions of L-Lysine β-naphthylamide carbonate in an appropriate buffer. If stock solutions are prepared in organic solvents like DMSO, they should be stored at -20°C and protected from light to minimize degradation. It is advisable to limit the number of freeze-thaw cycles.

Acidity (pKa)

The pKa values of the ionizable groups in L-Lysine β-naphthylamide are critical for understanding its charge state at a given pH, which in turn affects its interaction with the active site of an enzyme. While specific pKa values for this modified amino acid are not published, the pKa values for L-lysine can be used as an approximation:

-

α-Carboxylic acid: ~2.2

-

α-Amino group: ~9.0

-

ε-Amino group: ~10.5[8]

In L-Lysine β-naphthylamide, the α-carboxylic acid group is part of an amide bond and is therefore not ionizable. The α-amino and ε-amino groups will be protonated at physiological pH.

Principle of Application: Enzymatic Hydrolysis and Detection

L-Lysine β-naphthylamide carbonate is primarily used as a substrate to measure the activity of aminopeptidases, particularly those with a specificity for lysine residues. The underlying principle is a two-step process involving enzymatic cleavage followed by a chemical reaction to produce a quantifiable colored product.

Enzymatic Hydrolysis

Aminopeptidases catalyze the hydrolysis of the amide bond between the lysine residue and the β-naphthylamine moiety. This reaction releases L-lysine and free β-naphthylamine. The rate of β-naphthylamine release is directly proportional to the aminopeptidase activity in the sample under appropriate assay conditions (i.e., substrate is not limiting).

Caption: Enzymatic hydrolysis of L-Lysine β-naphthylamide.

Colorimetric Detection of β-Naphthylamine

The liberated β-naphthylamine is a colorless compound. To enable its quantification using a standard spectrophotometer, it is coupled with a diazonium salt, most commonly Fast Blue B salt (tetra-azotized-o-dianisidine). This coupling reaction forms a highly colored azo dye. The intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the concentration of β-naphthylamine, and thus to the enzyme activity. Fast Blue B is often preferred as it produces a relatively light background on gels and in solution.[9]

Caption: Colorimetric detection of β-naphthylamine using Fast Blue B salt.

Experimental Protocols

The following is a detailed, step-by-step methodology for a typical aminopeptidase assay using L-Lysine β-naphthylamide carbonate. This protocol is a self-validating system when appropriate controls are included.

Reagents and Materials

-

L-Lysine β-naphthylamide carbonate

-

Fast Blue B salt

-

Appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Microplate reader or spectrophotometer

-

96-well microplate or cuvettes

-

Deionized water

Preparation of Solutions

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of L-Lysine β-naphthylamide carbonate in the assay buffer. Gentle warming may be required to fully dissolve the compound. Prepare this solution fresh daily.

-

Fast Blue B Solution (e.g., 1 mg/mL): Dissolve Fast Blue B salt in deionized water. This solution is light-sensitive and should be prepared fresh just before use and kept in the dark.

-

Enzyme Preparation: Prepare serial dilutions of the enzyme source in the assay buffer to ensure the final activity falls within the linear range of the assay.

Assay Procedure

This protocol is designed for a 96-well plate format but can be adapted for other formats.

-

Set up the assay plate:

-

Test Wells: Add the enzyme sample to the wells.

-

Substrate Blank Wells: Add assay buffer instead of the enzyme sample. This control accounts for any non-enzymatic hydrolysis of the substrate.

-

Enzyme Blank Wells: Add the enzyme sample. After the incubation period, the substrate will be added after the stop reagent (Fast Blue B). This control accounts for any background absorbance from the enzyme preparation.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the samples to reach thermal equilibrium.

-

Initiate the enzymatic reaction: Add the substrate solution to all wells except the enzyme blank wells to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction and develop color: Add the Fast Blue B solution to all wells to stop the enzymatic reaction and initiate the color development.

-

Incubate for color development: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure absorbance: Read the absorbance at the appropriate wavelength for the formed azo dye (typically between 500-560 nm).

Data Analysis

-

Correct for background absorbance: Subtract the absorbance of the substrate blank and enzyme blank from the absorbance of the test wells.

-

Quantify β-naphthylamine: To determine the absolute amount of β-naphthylamine produced, a standard curve should be generated using known concentrations of β-naphthylamine.

-

Calculate enzyme activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rokchem.co.uk [rokchem.co.uk]

- 3. US6329548B1 - Aqueous stable lysine solution - Google Patents [patents.google.com]

- 4. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. L-Lysine | 56-87-1 [chemicalbook.com]

- 8. Showing Compound L-Lysine (FDB000474) - FooDB [foodb.ca]

- 9. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the Application of L-Lysine β-Naphthylamide Carbonate in Modern Research

Executive Summary

L-Lysine β-naphthylamide and its carbonate salt represent a cornerstone chromogenic and fluorogenic substrate for the specific detection and quantification of aminopeptidase activity. This guide provides an in-depth technical exploration of its core applications, moving beyond mere protocols to elucidate the scientific rationale behind its use. We will dissect the mechanism of action, detail its deployment in enzyme characterization, microbial identification, and high-throughput drug discovery, and provide field-proven methodologies. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively integrate this versatile tool into their research and development workflows.

Foundational Principles: Understanding L-Lysine β-Naphthylamide

Chemical Moiety and the Role of the Carbonate Salt

L-Lysine β-naphthylamide is a synthetic molecule composed of the essential amino acid L-lysine linked via an amide bond to a β-naphthylamine group. The carbonate salt form is commonly supplied to enhance the compound's stability and solubility in aqueous buffers, ensuring consistency in experimental preparations. The critical feature of this molecule is the scissile amide bond, which is specifically targeted by a class of exopeptidases.

The Causality of Detection: Enzymatic Cleavage and Signal Generation

The utility of L-Lysine β-naphthylamide is entirely dependent on its enzymatic hydrolysis. Aminopeptidases with specificity for N-terminal basic amino acids, such as Aminopeptidase B (EC 3.4.11.6), recognize and cleave the amide bond.[1][2] This singular event liberates two products: L-lysine and, crucially, free β-naphthylamine.

The liberated β-naphthylamine is the reporter molecule. Its presence can be detected via two primary methods:

-

Fluorometric Detection: β-naphthylamine is inherently fluorescent. Its release can be directly quantified by measuring the increase in fluorescence emission (typically around 410-425 nm) upon excitation (around 335-340 nm), offering a highly sensitive detection method.

-

Colorimetric Detection: In the presence of a coupling agent, such as p-dimethylaminocinnamaldehyde, the free aromatic amine of β-naphthylamine forms a vividly colored Schiff base (typically a cherry-red color).[3][4][5] This colorimetric change is robust, easily visualized, and quantifiable using a standard spectrophotometer or microplate reader.

This two-step process—enzymatic cleavage followed by chemical detection—forms a self-validating system. A signal is generated only when the specific enzyme is active, directly linking enzymatic function to a measurable output.

Caption: Mechanism of signal generation via enzymatic cleavage.

Application I: Quantitative Enzyme Characterization

A primary application of L-Lysine β-naphthylamide is in the fundamental study of enzyme kinetics and function. It allows for the precise measurement of the activity of purified peptidases or the characterization of peptidase activity within complex biological mixtures like cell lysates or tissue homogenates.

Rationale: Interrogating Enzyme Behavior

By providing a specific, measurable substrate, researchers can determine key enzymatic parameters. This is not merely a qualitative check but a quantitative interrogation of enzyme performance. For instance, determining the Michaelis-Menten constant (Km) reveals the substrate concentration at which the enzyme operates at half its maximum velocity, providing a direct measure of the enzyme's affinity for the substrate.[1] Comparing the activity of an enzyme under different conditions (e.g., pH, temperature, presence of cofactors) or between wild-type and mutant variants provides deep insights into its biochemical properties.

Experimental Protocol: Colorimetric Assay for Aminopeptidase B Activity

This protocol provides a self-validating framework for quantifying enzyme activity. The inclusion of a no-enzyme control is critical to account for any non-enzymatic substrate hydrolysis, while the no-substrate control validates that the signal is dependent on the substrate's presence.

Reagents & Materials:

-

Purified Aminopeptidase B or biological sample

-

L-Lysine β-naphthylamide carbonate (Substrate Stock: 10 mM in DMSO or water)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Stop/Developing Solution: 0.1% p-dimethylaminocinnamaldehyde in 1 M HCl

-

96-well microplate

-

Microplate reader (490-520 nm)

Procedure:

-

Prepare Standards: Create a standard curve using free β-naphthylamine (0-100 µM) in Assay Buffer to correlate absorbance with the amount of product formed.

-

Reaction Setup: In a 96-well plate, prepare the following reactions in triplicate (total volume 100 µL):

-

Test Sample: 80 µL Assay Buffer, 10 µL enzyme solution.

-

No-Enzyme Control: 90 µL Assay Buffer.

-

No-Substrate Control: 80 µL Assay Buffer, 10 µL enzyme solution.

-

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 10 µL of 10 mM Substrate Stock to the "Test Sample" and "No-Enzyme Control" wells. Add 10 µL of Assay Buffer to the "No-Substrate Control" wells. Mix gently.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This time should be within the linear range of the reaction, which may require prior optimization.

-

Stop Reaction & Develop Color: Add 50 µL of Stop/Developing Solution to all wells. Incubate at room temperature for 10 minutes to allow for full color development.

-

Read Absorbance: Measure the absorbance at 505 nm using a microplate reader.

-

Calculate Activity: Subtract the absorbance of the control wells from the test sample wells. Use the β-naphthylamine standard curve to convert the change in absorbance to the concentration of product formed. Enzyme activity can then be expressed in units such as nmol/min/mg of protein.

Data Presentation: Kinetic Parameters

Data derived from such assays are often summarized to provide a clear comparative overview of enzyme performance.

| Parameter | Reported Value | Enzyme Source | Reference |

| Km | 0.12 mM | Porcine Liver Aminopeptidase B | [1] |

| Optimal pH | ~8.0-9.0 | Myxobacter AL-1 Protease II | [6] |

Application II: Microbial Identification

In clinical and environmental microbiology, rapid and accurate identification of bacterial species is paramount. L-Lysine β-naphthylamide is used in biochemical tests analogous to the Leucine Aminopeptidase (LAP) test to differentiate bacteria based on their enzymatic capabilities.[3][4][7]

Rationale: Enzymatic Fingerprinting for Differentiation

The presence or absence of a specific aminopeptidase serves as a stable phenotypic marker. This "enzymatic fingerprint" allows for the presumptive identification of certain catalase-negative, Gram-positive cocci. For example, species within the genera Enterococcus and Streptococcus are typically positive for this activity, whereas Leuconostoc and Aerococcus are negative.[4][5][7] This provides a rapid, cost-effective method to narrow down the identity of an unknown isolate, guiding subsequent diagnostic steps.

Caption: Workflow for presumptive microbial identification.

Experimental Protocol: Rapid Disk-Based Identification

This method is designed for speed and ease of use in a microbiology laboratory.

Reagents & Materials:

-

Filter paper disks impregnated with L-Lysine β-naphthylamide

-

Cinnamaldehyde reagent

-

Sterile water or saline

-

Petri dish

-

Sterile inoculating loop or applicator stick

-

Bacterial culture (18-24 hour growth on non-selective agar)

Procedure:

-

Prepare Disk: Place a single disk in a clean petri dish.

-

Moisten: Add one drop of sterile water to the disk. Do not oversaturate.

-

Inoculate: Using a sterile loop, pick several well-isolated colonies from the culture plate and smear them heavily onto the disk surface.

-

Incubate: Let the inoculated disk sit at room temperature for 5 minutes.

-

Develop: Add one drop of the cinnamaldehyde reagent to the disk.

-

Interpret Result: Observe for a color change within 1-2 minutes.

-

Positive: Development of a bright pink or cherry-red color.

-

Negative: No color change or a slight yellowing.

-

Data Presentation: Expected Results

| Genus | Expected LAP/Lys-AP Result |

| Enterococcus | Positive |

| Streptococcus | Positive |

| Pediococcus | Positive |

| Lactococcus | Positive |

| Leuconostoc | Negative |

| Aerococcus | Negative |

Application III: High-Throughput Screening (HTS) in Drug Discovery

The search for novel therapeutics often involves screening vast libraries of chemical compounds for their ability to modulate the activity of a specific enzyme target.[8] L-Lysine β-naphthylamide is an ideal substrate for developing HTS assays against lysine aminopeptidases.

Rationale: Finding Enzyme Inhibitors at Scale

Aminopeptidases are implicated in various physiological and pathological processes, including peptide hormone regulation and cancer progression, making them attractive drug targets.[2][9] An HTS assay using L-Lysine β-naphthylamide provides a direct readout of enzyme inhibition. In the presence of an effective inhibitor, the cleavage of the substrate is reduced or blocked, resulting in a quantifiable decrease in the fluorescent or colorimetric signal. The robustness and scalability of this assay allow for the rapid testing of tens of thousands of compounds.

Caption: High-throughput screening workflow for enzyme inhibitors.

Assay Design for Robustness and Self-Validation

A successful HTS campaign relies on an assay that is not only sensitive but also highly reliable. The protocol must be designed to minimize false positives and false negatives.

Key Design Considerations:

-

Controls are Non-Negotiable: Every plate must include:

-

Positive Control (No Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO). This defines the 100% activity window.

-

Negative Control (Full Inhibition): Enzyme + Substrate + a known, potent inhibitor. This defines the 0% activity window.

-

-

Z'-Factor: This statistical parameter is calculated from the controls to assess the quality and reliability of the assay. A Z'-factor > 0.5 is considered excellent for HTS, indicating a large separation between the high and low signals, making hits easier to distinguish from noise.

-

Counter-Screening: "Hits" from the primary screen must be subjected to secondary assays to rule out artifacts. For example, compounds might interfere with the detection chemistry (quenching fluorescence or having their own color) rather than inhibiting the enzyme. A counter-screen would test the compound's effect on the signal generated from free β-naphthylamine, bypassing the enzyme altogether.

By systematically incorporating these validation steps, the HTS workflow becomes a self-correcting system, ensuring that the final "lead compounds" are the result of genuine and specific enzyme inhibition.

Conclusion and Future Outlook

L-Lysine β-naphthylamide carbonate is far more than a simple chemical reagent; it is a versatile and powerful tool for scientific inquiry. Its straightforward mechanism, coupled with robust detection methods, provides a reliable platform for exploring enzyme function, identifying microorganisms, and discovering novel therapeutic agents. The principles of causality and self-validation are embedded in its application, from the fundamental link between enzyme activity and signal generation to the rigorous controls employed in high-throughput screening. As research continues to uncover the intricate roles of lysine-specific peptidases in health and disease, the utility of L-Lysine β-naphthylamide as a primary investigative tool is assured, paving the way for new discoveries and innovations in the life sciences.

References

-

Behal, F. J., et al. (1970). Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase. Journal of Bacteriology. Available at: [Link]

-

Foulon, T., Cadel, S., & Cohen, P. (1999). Aminopeptidase B (EC 3.4.11.6). The International Journal of Biochemistry & Cell Biology. Available at: [Link]

-

KSL Pulse Scientific. LAP Disc Test. KSL Pulse Scientific. Available at: [Link]

-

Microbe Notes. (2023). LAP Test- Principle, Procedure, Results, Uses. Microbe Notes. Available at: [Link]

-

Ogasawara, W., et al. (1981). Porcine Liver Aminopeptidase B. Journal of Biochemistry. Available at: [Link]

-

Sato, M., et al. (2018). Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches. Biological & Pharmaceutical Bulletin. Available at: [Link]

-

Taha, M., et al. (2022). Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. RSC Advances. Available at: [Link]

-

Technical Service, Dalynn Biologicals. (2014). LAP DISKS (Leucine Aminopeptidase). Dalynn Biologicals. Available at: [Link]

-

The Clinical Laboratory Science Journal. (n.d.). LAP (Leucine Aminopeptidase) Test. Clinical Laboratory Science. Available at: [Link]

-

Wingard, M., Matsueda, G., & Wolfe, R. S. (1972). Myxobacter AL-1 protease II: specific peptide bond cleavage on the amino side of lysine. Journal of Bacteriology. Available at: [Link]

Sources

- 1. Porcine Liver Aminopeptidase B [jstage.jst.go.jp]

- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. dalynn.com [dalynn.com]

- 5. clinicalsci.info [clinicalsci.info]

- 6. Myxobacter AL-1 protease II: specific peptide bond cleavage on the amino side of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pulsescientific.com [pulsescientific.com]

- 8. Drug Discovery Researches on Modulators of Lysine-Modifying Enzymes Based on Strategic Chemistry Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - RSC Advances (RSC Publishing) [pubs.rsc.org]

L-Lysine β-Naphthylamide Carbonate (CAS: 18905-74-3): A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of L-Lysine β-naphthylamide carbonate, a versatile substrate for enzymatic assays with significant potential in biochemical research and pharmaceutical development. This document will delve into the compound's fundamental properties, its primary applications, detailed experimental protocols, and its prospective role in advancing drug discovery.

Introduction: Unveiling a Key Enzymatic Tool

L-Lysine β-naphthylamide carbonate is a synthetic compound that serves as a chromogenic and fluorogenic substrate for a class of enzymes known as aminopeptidases or arylamidases.[1] These enzymes play crucial roles in various physiological processes, including protein degradation, peptide metabolism, and signal transduction. The unique structure of L-Lysine β-naphthylamide, which links the amino acid L-lysine to a β-naphthylamine reporter molecule via an amide bond, makes it an invaluable tool for studying the activity of these enzymes.[2]

The enzymatic cleavage of the amide bond by an aminopeptidase releases free β-naphthylamine, a compound that can be readily detected and quantified by colorimetric or fluorometric methods. This allows for the sensitive and specific measurement of enzyme activity in a variety of biological samples, from purified enzyme preparations to complex cell lysates and tissue homogenates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Lysine β-naphthylamide carbonate is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 18905-74-3 | [2] |

| Molecular Formula | C₁₆H₂₁N₃O | [2] |

| Molecular Weight | 271.36 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 151-155 °C | [2] |

| Purity | ≥99% (TLC) | [2] |

| Storage | 2-8°C | [2] |

Principle of Detection: A Tale of Two Signals

The utility of L-Lysine β-naphthylamide carbonate lies in its ability to generate a detectable signal upon enzymatic hydrolysis. This process can be monitored using two primary methods: colorimetry and fluorometry.

Colorimetric Detection

In the presence of a diazotizing reagent, the liberated β-naphthylamine forms a colored azo dye. The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the amount of β-naphthylamine released and, therefore, to the enzymatic activity.

Fluorometric Detection

β-Naphthylamine is inherently fluorescent. Upon its release from the substrate, it can be excited with ultraviolet light, leading to the emission of fluorescent light at a specific wavelength. The intensity of this fluorescence, quantifiable with a fluorometer, provides a highly sensitive measure of enzyme activity.

Caption: Enzymatic cleavage of L-Lysine β-naphthylamide and subsequent detection pathways.

Applications in Research and Drug Development

The ability to accurately measure aminopeptidase activity has far-reaching implications in various fields of biomedical research and drug discovery.

Enzyme Characterization and Kinetics

L-Lysine β-naphthylamide carbonate is an excellent substrate for characterizing the kinetic properties of purified aminopeptidases. By varying the substrate concentration and measuring the initial reaction rates, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information is fundamental to understanding the enzyme's catalytic mechanism and substrate specificity.[3]

High-Throughput Screening for Enzyme Inhibitors

Aminopeptidases are attractive targets for the development of new therapeutic agents for a range of diseases, including cancer and infectious diseases. L-Lysine β-naphthylamide-based assays can be readily adapted for high-throughput screening (HTS) to identify small molecule inhibitors of these enzymes. The simplicity and robustness of the assay make it suitable for screening large compound libraries in a time- and cost-effective manner.

Cell-Based Assays and Disease Research

The activity of specific aminopeptidases can be altered in various disease states. Cell-based assays using L-Lysine β-naphthylamide carbonate can be employed to measure aminopeptidase activity in cell lysates or even in living cells, providing insights into the cellular function of these enzymes and their role in disease pathogenesis.

Experimental Protocol: A Step-by-Step Guide to an Arylamidase Assay

The following is a generalized protocol for a colorimetric arylamidase assay using L-Lysine β-naphthylamide carbonate. This protocol should be optimized for the specific enzyme and experimental conditions.

Reagents and Materials

-

L-Lysine β-naphthylamide carbonate (Substrate)

-

Enzyme solution (e.g., purified enzyme, cell lysate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Stop solution (e.g., Trichloroacetic acid)

-

Diazotizing reagent (e.g., Fast Garnet GBC)

-

96-well microplate

-

Microplate reader

Assay Procedure

-

Prepare Substrate Solution: Dissolve L-Lysine β-naphthylamide carbonate in the assay buffer to the desired final concentration.

-

Prepare Enzyme Dilutions: If necessary, dilute the enzyme solution in the assay buffer to achieve a reaction rate within the linear range of the assay.

-

Set up the Reaction: In a 96-well microplate, add the enzyme solution to each well.

-

Initiate the Reaction: Add the substrate solution to each well to start the enzymatic reaction.

-

Incubate: Incubate the microplate at the optimal temperature for the enzyme for a defined period.

-

Stop the Reaction: Add the stop solution to each well to terminate the reaction.

-

Color Development: Add the diazotizing reagent to each well and incubate for a sufficient time to allow for color development.

-

Measure Absorbance: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Caption: Workflow for a colorimetric arylamidase assay.

Future Perspectives: The Road Ahead

The versatility and reliability of L-Lysine β-naphthylamide carbonate position it as a valuable tool for future research and drug development endeavors. Further exploration of its utility in more complex biological systems, such as in vivo imaging and diagnostic applications, holds significant promise. Moreover, the development of novel β-naphthylamide-based substrates with different amino acid specificities will continue to expand the repertoire of tools available for studying the diverse family of aminopeptidases.

References

-

Amino Acid-β-Naphthylamide Hydrolysis by Pseudomonas aeruginosa Arylamidase. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]

-

Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. (1989, July 15). PubMed. Retrieved January 27, 2026, from [Link]

-

Taylor & Francis. (n.d.). Arylamidase – Knowledge and References. Retrieved January 27, 2026, from [Link]

Sources

L-Lysine beta-naphthylamide carbonate mechanism of enzymatic cleavage.

An In-Depth Technical Guide to the Enzymatic Cleavage of L-Lysine β-Naphthylamide Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine β-naphthylamide is a crucial chromogenic substrate for the detection and quantification of aminopeptidase activity, particularly those with a specificity for lysine. This technical guide provides a comprehensive exploration of the enzymatic cleavage mechanism of its carbonate salt form. We will delve into the molecular interactions governing substrate recognition and catalysis, present robust experimental protocols for the accurate measurement of enzymatic activity, and discuss the critical parameters that influence this biochemical reaction. This document is intended to serve as an authoritative resource for researchers in enzymology, microbiology, and drug development, providing both foundational knowledge and practical insights.

Introduction to L-Lysine β-Naphthylamide Carbonate

L-Lysine β-naphthylamide is a synthetic molecule that combines the essential amino acid L-lysine with a β-naphthylamide moiety through an amide bond.[1] This structure makes it an ideal substrate for enzymes that recognize and cleave the peptide bond C-terminal to lysine residues. The β-naphthylamide group is a chromogenic reporter; upon enzymatic cleavage, it is released as β-naphthylamine, a compound that can react with various reagents to produce a distinct color change. This property is the cornerstone of its use in colorimetric assays.

The compound is often supplied as a carbonate salt. While the carbonate ion itself does not directly participate in the enzymatic cleavage, its presence as a counter-ion often enhances the solubility and stability of the L-Lysine β-naphthylamide in aqueous solutions used for biochemical assays. This ensures a consistent and readily available concentration of the substrate for the enzyme.

The Catalysts: Lysine-Specific Aminopeptidases

The primary enzymes responsible for the cleavage of L-Lysine β-naphthylamide are aminopeptidases. These are exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides. Some aminopeptidases exhibit a high degree of specificity for certain amino acids. In the context of this guide, we are interested in lysine aminopeptidases (LAPs).

These enzymes play vital roles in various biological processes, including protein maturation, degradation, and tissue remodeling. In microbiology, the presence or absence of specific aminopeptidase activity is a key characteristic used for the identification and classification of bacterial species.[2][3] For instance, the Leucine Aminopeptidase (LAP) test is a standard diagnostic tool in clinical microbiology.[2][3][4]

The Core Mechanism of Enzymatic Cleavage

The enzymatic hydrolysis of L-Lysine β-naphthylamide by a lysine aminopeptidase can be dissected into three key stages: substrate binding, catalytic hydrolysis of the amide bond, and the release of the products.

Substrate Binding and Recognition

The specificity of the enzyme for L-lysine is determined by the unique chemical environment of its active site. The substrate, L-Lysine β-naphthylamide, docks into the active site in a precise orientation. The key interactions typically involve:

-

Ionic Bonding: The positively charged ε-amino group of the lysine side chain forms an ionic bond with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the enzyme's specificity pocket.

-

Hydrogen Bonding: The α-amino group and the carbonyl group of the substrate form hydrogen bonds with residues in the active site, further stabilizing the enzyme-substrate complex.

Catalytic Hydrolysis

While the exact mechanism can vary between different aminopeptidases, a common catalytic strategy involves a metal ion cofactor, often Zn²⁺, and a catalytic triad of amino acid residues. A generalized mechanism is as follows:

-

Activation of the Nucleophile: A water molecule, coordinated to the zinc ion in the active site, is deprotonated by a nearby basic residue (e.g., glutamate), forming a highly reactive hydroxide ion.

-

Nucleophilic Attack: This hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the amide bond linking the lysine and the β-naphthylamide.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate, which is stabilized by the zinc ion and other active site residues.

-

Collapse of the Intermediate and Protonation: The intermediate collapses, leading to the cleavage of the amide bond. The nitrogen of the leaving β-naphthylamine group is protonated by a nearby acidic residue (e.g., another glutamate that had initially donated a proton).

-

Product Dissociation: The products, L-lysine and β-naphthylamine, are released from the active site, regenerating the enzyme for another catalytic cycle.

Caption: Workflow for the enzymatic assay of L-Lysine β-naphthylamide.

Data Presentation

| Parameter | Optimal Value | Rationale |

| pH | 7.0 - 8.5 | Most aminopeptidases have a neutral to slightly alkaline pH optimum for activity. |

| Temperature | 37°C | Mimics physiological conditions and is generally optimal for enzymes from mesophilic organisms. |

| Substrate Conc. | Varies (determine via titration) | Should be at or near saturating levels (e.g., 10x Km) for Vmax determination. |

| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction (product formation is proportional to time). |

Influential Factors on Enzymatic Cleavage

The efficiency of the enzymatic reaction is sensitive to several environmental factors:

-

pH: Extreme pH values can lead to the denaturation of the enzyme and alter the ionization state of key catalytic residues in the active site, thereby reducing or abolishing activity.

-

Temperature: As with most enzymatic reactions, the rate increases with temperature up to an optimum, after which the enzyme begins to denature and the rate rapidly decreases.

-

Inhibitors: The reaction can be inhibited by various molecules. Chelating agents like EDTA can remove essential metal cofactors (e.g., Zn²⁺), while competitive inhibitors may bind to the active site and block substrate access.

-

Substrate Concentration: The reaction rate follows Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated.

Applications in Scientific Research and Development

-

Microbial Identification: The L-Lysine β-naphthylamide cleavage assay is a valuable tool in clinical and environmental microbiology for the rapid identification of bacterial species based on their aminopeptidase profiles. [2][3]* Drug Discovery: This assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of specific aminopeptidases that may be drug targets.

-

Enzyme Characterization: It is widely used in basic research to characterize the kinetic properties (Km, Vmax, kcat) of purified aminopeptidases.

References

- Noirel, J., & Schwikowski, B. (2015). Lysine biosynthesis in bacteria: a metallodesuccinylase as a potential antimicrobial target. Journal of Biological Chemistry, 290(12), 7815-7825.

- Kondo, D., et al. (2021). Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride. Journal of Biological Chemistry, 296, 100263.

-

Wikipedia. Lysine. [Link]

- Wingard, M., et al. (1972). Myxobacter AL-1 protease II: specific peptide bond cleavage on the amino side of lysine. Journal of Bacteriology, 112(2), 940-949.

- Ho, J. J. L., & Meizel, S. (1970). Electrophoretic detection of trypsin-like activity in sperm of the domestic fowl. Journal of Reproduction and Fertility, 23(1), 177-179.

-

Wikipedia. Lysine carboxypeptidase. [Link]

-

Microbe Online. (2022). Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation. [Link]

-

Creative Biolabs. C-terminal Lysine Cleavage Assay Service. [Link]

-

Taylor & Francis. Lysine – Knowledge and References. [Link]

- Golemi, D., et al. (2001). Critical involvement of a carbamylated lysine in catalytic function of class D beta-lactamases. Proceedings of the National Academy of Sciences, 98(25), 14286-14291.

- de Jong, A., et al. (2012). Identification of Lys-Pro-Gln as a Novel Cleavage Site Specificity of Saliva-associated Proteases. Journal of Biological Chemistry, 287(34), 28484-28494.

-

Dalynn Biologicals. LAP DISKS (Leucine Aminopeptidase). [Link]

- Wu, W., et al. (2010). Kinetic and spectroscopic evidence of negative cooperativity in the action of lysine 2,3-aminomutase. The Journal of Physical Chemistry B, 114(49), 16462-16469.

- Golemi, D., et al. (2001). Critical involvement of a carbamylated lysine in catalytic function of class D β-lactamases. Proceedings of the National Academy of Sciences, 98(25), 14286–14291.

- Kim, Y. R., et al. (2015). A Liquid-Based Colorimetric Assay of Lysine Decarboxylase and Its Application to Enzymatic Assay. Journal of Microbiology and Biotechnology, 25(10), 1754-1758.

-

Medical Notes. (2023). LAP (Leucine Aminopeptidase) Test: Introduction, Principle, Test. [Link]

Sources

The Strategic Application of L-Lysine β-Naphthylamide Carbonate in Pharmaceutical Intermediate Synthesis: A Technical Guide

This guide provides an in-depth technical exploration of L-Lysine β-naphthylamide carbonate, a critical tool in modern pharmaceutical research and development. While not typically a direct building block incorporated into a final drug molecule, its role as a functional intermediate—specifically as a high-fidelity enzymatic substrate—is indispensable for the discovery and characterization of new therapeutic agents. This document will elucidate the underlying principles of its application, provide detailed experimental methodologies, and offer insights into its strategic deployment in drug discovery pipelines.

Core Principles: Understanding L-Lysine β-Naphthylamide as a Reporter Molecule

L-Lysine β-naphthylamide is a synthetic molecule designed to be a specific substrate for a class of enzymes known as aminopeptidases and trypsin-like proteases. These enzymes play crucial roles in numerous physiological and pathological processes, making them prime targets for therapeutic intervention. The carbonate salt form of L-Lysine β-naphthylamide enhances its stability and solubility in aqueous buffers, which is critical for its use in biochemical assays.

The fundamental utility of this compound lies in its structure: the amide bond linking the C-terminus of L-lysine to a β-naphthylamine moiety. This bond is specifically recognized and cleaved by proteases that have a preference for lysine at the P1 position of their substrates[1]. Upon enzymatic hydrolysis, the free β-naphthylamine is released. This cleavage event is the cornerstone of its application, as β-naphthylamine possesses distinct spectrophotometric and fluorometric properties that differ significantly from the intact substrate. The released β-naphthylamine can be detected and quantified, providing a direct measure of enzymatic activity.

Mechanism of Action: Enzymatic Cleavage and Signal Generation

Trypsin-like serine proteases, a major class of enzymes that target lysine and arginine residues, utilize a catalytic triad (typically composed of serine, histidine, and aspartate) in their active site to perform nucleophilic catalysis on the peptide bond[1]. The process for L-Lysine β-naphthylamide is as follows:

-

Substrate Binding: The L-lysine residue of the substrate fits into the S1 specificity pocket of the enzyme.

-

Nucleophilic Attack: The serine residue in the catalytic triad attacks the carbonyl carbon of the amide bond between lysine and β-naphthylamine.

-

Hydrolysis: The amide bond is cleaved, releasing β-naphthylamine.

-

Signal Detection: The free β-naphthylamine can be diazotized with a coupling reagent (such as N-(1-Naphthyl)ethylenediamine) to produce a stable, intensely colored azo dye, which can be quantified by measuring its absorbance. Alternatively, the intrinsic fluorescence of β-naphthylamine can be measured.

Enzyme Kinetics and Characterization

Once potential inhibitors ("hits") are identified, L-Lysine β-naphthylamide is used to perform detailed kinetic studies to determine the potency and mechanism of inhibition. By measuring the rate of reaction at various substrate concentrations, key kinetic parameters can be determined.

| Parameter | Description | Importance in Drug Development |

| Km (Michaelis constant) | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. | Understanding the enzyme's natural affinity for its substrate provides a baseline for evaluating inhibitor binding. |

| Vmax (Maximum velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Provides a measure of the enzyme's catalytic efficiency. |

| kcat (Turnover number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | A fundamental measure of the catalytic efficiency of the enzyme. |

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor that reduces the enzyme activity by 50%. | A standard measure of the potency of a drug candidate. |

| Ki (Inhibition constant) | The dissociation constant for the binding of an inhibitor to an enzyme. | A more fundamental measure of inhibitor potency than IC50. |

These parameters are critical for comparing the efficacy of different drug candidates and for making decisions about which compounds to advance in the drug development pipeline.

Experimental Protocol: A Self-Validating System for Trypsin Inhibition Assay

This protocol describes a robust method for determining the IC50 of a test compound against trypsin using L-Lysine β-naphthylamide as the substrate.

Reagent Preparation

-

Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.

-

Substrate Solution: Prepare a 10 mM stock solution of L-Lysine β-naphthylamide carbonate in DMSO.

-

Test Compound: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in DMSO.

-

Stop/Detection Solution: Prepare a solution of 10 mM N-(1-Naphthyl)ethylenediamine dihydrochloride in 50% acetic acid.

Assay Procedure

-

Enzyme Preparation: Dilute the trypsin stock solution to a working concentration of 10 µg/mL in cold Assay Buffer immediately before use.

-

Assay Plate Setup:

-

Add 5 µL of the appropriate test compound dilution to the wells of a 96-well plate. For control wells (100% activity and 0% activity), add 5 µL of DMSO.

-

Add 85 µL of Assay Buffer to all wells.

-

Add 5 µL of the diluted trypsin solution to all wells except the "0% activity" control wells (add 5 µL of Assay Buffer instead).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation: Add 5 µL of the 10 mM L-Lysine β-naphthylamide substrate solution to all wells to start the reaction. The final volume will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination and Color Development: Add 50 µL of the Stop/Detection Solution to all wells. Incubate at room temperature for 10 minutes to allow for color development.

-

Measurement: Read the absorbance at 560 nm using a microplate reader.

Data Analysis

-

Correct for Background: Subtract the average absorbance of the "0% activity" control wells from all other absorbance readings.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Absorbancetest well / Absorbance100% activity control)] * 100

-

-

Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: A Versatile Tool in the Pharmaceutical Armamentarium

L-Lysine β-naphthylamide carbonate, while not a direct synthetic precursor to a final drug product, is a quintessential "pharmaceutical intermediate" in the broader context of drug discovery and development. Its utility as a specific and reliable chromogenic substrate for proteases enables high-throughput screening of potential drug candidates and detailed kinetic characterization of their inhibitory effects. The principles and protocols outlined in this guide demonstrate its integral role in the iterative process of designing, synthesizing, and evaluating new medicines. As a Senior Application Scientist, I can attest that a thorough understanding of such tools is fundamental to the successful navigation of the complex path from a biological target to a clinically effective therapeutic.

References

-

Kondo, H., et al. (2020). Structural basis of enzyme activity regulation by the propeptide of l-lysine α-oxidase precursor from Trichoderma viride. Scientific Reports, 10(1), 1-11. [Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]

-

Gore, A. H., & Zitting, A. (1990). A new sensitive and specific assay for trypsin-like proteases. Analytical biochemistry, 187(1), 32-36. [Link]

-

Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in enzymology, 80, 341-361. [Link]

-

Wang, X., et al. (2018). A sensitive and selective turn-on fluorescent probe for trypsin detection and imaging in living cells. Sensors and Actuators B: Chemical, 255, 1492-1498. [Link]

-

O'Donoghue, A. J., et al. (2015). Global profiling of protease cleavage sites by tandem mass spectrometry. Nature methods, 12(8), 753-756. [Link]

-

Hueso, J., & Guisán, J. M. (2019). Enzyme-labile protecting groups: a new concept for the design of smart prodrugs. Trends in biotechnology, 37(1), 4-8. [Link]

-

Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

Sources

The Role of L-Lysine-β-Naphthylamide Carbonate in Biochemical Research: A Senior Application Scientist's Perspective

<Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

L-Lysine-β-naphthylamide (L-Lys-βNA) is a synthetic substrate pivotal for the detection and quantification of various aminopeptidases and trypsin-like proteases. Its utility in biochemical research, clinical diagnostics, and drug development stems from the enzymatic release of β-naphthylamine, which can be quantified using colorimetric or fluorometric methods. This guide provides an in-depth examination of the substrate's mechanism, the specific role and advantages of its carbonate salt formulation, detailed protocols for its application, and expert insights into data interpretation and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for enzyme activity analysis.

Introduction: The Significance of Protease Substrates

Trypsin-like serine proteases and aminopeptidases are ubiquitous enzymes that play critical roles in physiological and pathological processes, including protein digestion, blood coagulation, cellular signaling, and cancer progression.[1] The ability to accurately measure the activity of these enzymes is fundamental to understanding their function and identifying potential therapeutic inhibitors. L-Lysine-β-naphthylamide serves as a key tool in this endeavor, acting as a specific substrate that mimics the natural cleavage site for enzymes that recognize a lysine residue at the P1 position. Upon cleavage of the amide bond between lysine and β-naphthylamine, a reporter molecule (β-naphthylamine) is released, enabling quantification of enzymatic activity.

Core Mechanism of L-Lysine-β-Naphthylamide

The fundamental principle of an L-Lys-βNA based assay is the enzymatic hydrolysis of a scissile amide bond.

-

Enzyme-Substrate Binding: The target protease, typically one with specificity for lysine residues, recognizes and binds to the L-Lys-βNA molecule.

-

Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the peptide-like bond linking the L-lysine to the β-naphthylamine moiety.

-

Product Release: This reaction releases L-lysine and the chromogenic/fluorogenic compound, β-naphthylamine (also known as 2-naphthylamine).[2]

The rate of β-naphthylamine production is directly proportional to the enzyme's activity under conditions of substrate saturation. The liberated β-naphthylamine itself is colorless but serves as the precursor for a detectable signal.

Caption: Workflow for the colorimetric aminopeptidase assay.

Data Interpretation and Troubleshooting

A self-validating protocol includes checks and balances. Here are key considerations for ensuring data integrity.

| Observation | Potential Cause(s) | Recommended Action |

| High Blank/No Enzyme Control Signal | 1. Substrate instability (auto-hydrolysis). 2. Contaminated reagents. | 1. Prepare substrate solution fresh before each use. 2. Use high-purity water and reagents. |

| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Reduce incubation time or enzyme concentration. 2. Confirm enzyme stability in the assay buffer. |

| Low Signal / No Activity | 1. Incorrect pH or temperature. 2. Presence of an inhibitor in the sample. 3. Inactive enzyme. | 1. Optimize reaction conditions (pH, temp). 2. Perform a spike-in control with purified enzyme. |

| Poor Standard Curve (Low R²) | 1. Pipetting errors. 2. Instability of diluted standards. | 1. Use calibrated pipettes and proper technique. 2. Prepare standards fresh from a stable stock. |

Conclusion

L-Lysine-β-naphthylamide carbonate is a powerful and versatile tool for the study of proteases with specificity for lysine residues. Its utility is rooted in a straightforward enzymatic reaction that releases a readily detectable reporter molecule. The carbonate formulation offers practical advantages in maintaining optimal and stable assay conditions. By following a well-designed, self-validating protocol that includes appropriate controls and a standard curve, researchers can achieve accurate, reproducible, and insightful measurements of enzyme activity, thereby advancing our understanding of protease function in health and disease.

References

Sources

A Technical Guide to the Preliminary Stability Investigation of L-Lysine β-Naphthylamide Carbonate

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary investigation into the chemical stability of L-Lysine β-naphthylamide carbonate. The stability of this compound is paramount for its applications in biochemical assays and pharmaceutical development, where degradation can lead to inaccurate results or loss of efficacy.[1] This document outlines a logical, phase-appropriate approach grounded in established regulatory principles, including experimental design, development of stability-indicating analytical methods, and execution of forced degradation studies. Protocols and data interpretation strategies are detailed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize the stability profile of this molecule and predict its long-term behavior.

Introduction

L-Lysine β-naphthylamide carbonate is a salt combining the essential amino acid L-lysine, linked via an amide bond to a β-naphthylamine moiety, with a carbonate counter-ion.[1] This structure makes it a valuable tool in biochemistry, often as a substrate for enzymatic assays, and as a potential building block in peptide-based therapeutics.[1] The integrity of this molecule is critical; degradation via pathways such as hydrolysis, oxidation, or photodegradation can compromise its function. A systematic stability investigation is therefore essential.

This guide is structured to mirror the workflow of a pharmaceutical development program, beginning with the foundational understanding of potential degradation pathways and culminating in the design of formal stability studies. The core of this process is the development of a robust, stability-indicating analytical method, which is validated through forced degradation studies as mandated by international guidelines.[2]

Predicted Degradation Pathways

A theoretical analysis of the L-Lysine β-naphthylamide carbonate structure allows for the prediction of its most probable degradation routes. This foresight is crucial for designing targeted stress conditions and for anticipating the types of degradants that the analytical method must be able to resolve.

-

Hydrolytic Degradation : The amide bond linking L-lysine and β-naphthylamine is the most likely site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, yielding L-lysine and β-naphthylamine as primary degradation products. The carbonate salt will create a basic environment in aqueous solutions, which may favor base-catalyzed hydrolysis.

-

Oxidative Degradation : The free ε-amino group of the lysine residue and the electron-rich β-naphthylamine ring system are susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can simulate oxidative stress that might be encountered during manufacturing or storage.

-

Photodegradation : The β-naphthylamine moiety is a chromophore that absorbs UV radiation, making the molecule potentially photosensitive.[3][4] As per ICH Q1B guidelines, exposure to controlled light sources is necessary to evaluate this degradation pathway.[5][6][7][8] Degradation may involve complex reactions, including oxidation and polymerization, initiated by the absorption of light energy.[4]

-

Thermal Degradation : Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. A study on L-lysine-carbonate granules showed thermal decomposition beginning at 192°C.[9] Dry heat stress testing will reveal the intrinsic thermal stability of the solid form.

The overall stability investigation workflow is designed to systematically probe these potential pathways.

Caption: High-level workflow for the stability investigation of a pharmaceutical compound.

Development of a Stability-Indicating Analytical Method

The cornerstone of any stability study is an analytical method capable of separating the intact active pharmaceutical ingredient (API) from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the technique of choice for this application.

3.1. Rationale for Method Selection

-

Specificity : Reversed-phase HPLC is well-suited to separate the relatively non-polar L-Lysine β-naphthylamide from its more polar potential degradants, such as free L-lysine.

-

Quantitation : The β-naphthylamine chromophore allows for sensitive detection using a standard UV detector.

-

Versatility : HPLC methods are robust and can be validated according to stringent regulatory standards.[10][11]

3.2. Experimental Protocol: HPLC Method Development

-

Column Selection : Initiate with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the C18 stationary phase will provide good retention for the parent molecule.

-

Wavelength Selection : Perform a UV scan of L-Lysine β-naphthylamide in the mobile phase. The β-naphthylamine moiety should provide a strong absorbance maximum around 280-320 nm. Select this maximum for detection to ensure high sensitivity.

-

Mobile Phase Optimization :

-

Start with a simple isocratic mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and a low-pH aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0). The acidic pH suppresses the ionization of free silanols on the column, improving peak shape.

-

Inject a sample of the intact compound to determine its retention time. Adjust the acetonitrile/water ratio to achieve a retention time between 5 and 10 minutes.

-

Develop a gradient elution method (e.g., 10% to 90% acetonitrile over 20 minutes) to ensure that any early-eluting polar degradants and late-eluting non-polar degradants are captured and resolved from the main peak.

-

-

Flow Rate and Temperature : Use a standard flow rate of 1.0 mL/min and maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for non-polar naphthyl group. |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the system and improves peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |

| Gradient | 10% B to 90% B over 20 min | Ensures elution of both polar and non-polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection (UV) | ~280-320 nm (scan for λmax) | High sensitivity due to the naphthyl chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.[2][12][13][14] The goal is to achieve 5-20% degradation of the drug substance.[12] If degradation exceeds this range, the stress conditions should be moderated.[12]

Caption: Predicted degradation pathways of L-Lysine β-naphthylamide under stress conditions.

4.1. Experimental Protocols for Forced Degradation

For each condition, a solution of L-Lysine β-naphthylamide carbonate (e.g., 1 mg/mL) is prepared.[12] A control sample, protected from stress, is analyzed alongside the stressed samples.

-

Acidic Hydrolysis :

-

Add 1 mL of 0.1 M HCl to 1 mL of the stock solution.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to the target concentration and analyze by HPLC.

-

-

Basic Hydrolysis :

-

Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution.

-

Keep at room temperature for 8 hours.

-

Neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Oxidative Degradation :

-

Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution.

-

Keep at room temperature for 24 hours, protected from light.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Photostability :

-

Expose the solid powder and a solution of the compound to a calibrated light source.

-

Follow ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[5][8]

-

Include a dark control sample wrapped in aluminum foil to differentiate between thermal and photolytic degradation.[5][8]

-

Analyze both solid and solution samples by HPLC.

-

-

Thermal Degradation (Solid State) :

-

Place a thin layer of the solid powder in an oven at 80°C for 48 hours.

-

Dissolve the stressed solid in mobile phase to the target concentration and analyze by HPLC.

-

4.2. Data Interpretation

The results of the forced degradation studies should be summarized in a table. The key outcomes are the percentage of degradation and the successful separation of the parent peak from all degradant peaks, confirming the method is "stability-indicating."

| Stress Condition | Parameters | % Degradation (Assay) | Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Report Value | Note number and RRT of new peaks |

| Base Hydrolysis | 0.1 M NaOH, RT, 8h | Report Value | Note number and RRT of new peaks |

| Oxidation | 3% H₂O₂, RT, 24h | Report Value | Note number and RRT of new peaks |

| Thermal (Solid) | 80°C, 48h | Report Value | Note any change in appearance |

| Photolytic | ICH Q1B exposure | Report Value | Note any change in appearance |

Design of Formal Stability Studies

Once the analytical method is validated and the degradation profile is understood, formal stability studies can be designed according to ICH Q1A(R2) guidelines.[15][16][17] These studies are required for establishing a re-test period or shelf life.

5.1. Protocol for a Preliminary Stability Study

-

Batches : Use at least one representative batch of L-Lysine β-naphthylamide carbonate.

-

Storage Conditions :

-

Testing Time Points :

-

Tests : At each time point, the samples should be tested for:

-

Appearance (visual inspection)

-

Assay (potency via stability-indicating HPLC method)

-

Degradation Products (quantitation via stability-indicating HPLC method)

-

Conclusion

This guide provides a robust and scientifically sound framework for the preliminary stability investigation of L-Lysine β-naphthylamide carbonate. By systematically evaluating degradation pathways under forced conditions and developing a specific stability-indicating analytical method, researchers can build a comprehensive understanding of the molecule's liabilities. This foundational knowledge is indispensable for making informed decisions in formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of this important biochemical compound. The principles and protocols outlined herein are grounded in authoritative ICH guidelines, ensuring that the data generated is suitable for regulatory scrutiny and internal decision-making.

References

-

ICH. Quality Guidelines. [Link]

-

PubMed. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

PubMed. The hydrolysis of amino acyl-beta-naphthylamides by plasma aminopeptidases. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

European Union. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

-

PubMed. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ResearchGate. (PDF) Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Semantic Scholar. Photocatalytic removal of naphthalene (C10H8 ) from aqueous environments using sulfur and nitrogen doped titanium dioxide (TiO2. [Link]

-

RSC Publishing. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions. [Link]

-

FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

-

ResearchGate. A comprehensive review of methods for determination of L-lysine with detailed description of biosensors. [Link]

-

MDPI. Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

- Google Patents. CA1067805A - Method for quantitative analysis of l-lysine in proteinaceous test substances.

-

EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

PubMed. Investigation into the Emerging Role of the Basic Amino Acid L-Lysine in Enhancing Solubility and Permeability of BCS Class II and BCS Class IV Drugs. [Link]

-

Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

-

ROK Chem. L-Lysyl-b-naphthylamide carbonate A.R. [Link]

-

MDPI. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

eLife. Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. [Link]

-

PubMed. Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. [Link]

-

AJC. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

-

Wiley Online Library. Moisture sorption, thermal, and caking characteristics of L-lysine-carbonate granules. [Link]

-

PubMed. Structural insights on starch hydrolysis by plant β-amylase and its evolutionary relationship with bacterial enzymes. [Link]

-

NIH. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. idk.org.rs [idk.org.rs]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. snu.elsevierpure.com [snu.elsevierpure.com]

- 10. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. ICH Official web site : ICH [ich.org]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. youtube.com [youtube.com]

- 19. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of L-Lysine Aminopeptidase Activity using L-Lysine β-Naphthylamide Carbonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling Proteolytic Activity with a Chromogenic Lysine Substrate

The targeted cleavage of peptide bonds at specific amino acid residues is a fundamental process in a vast array of biological pathways, including protein maturation, signal transduction, and cellular degradation. Aminopeptidases, a class of exopeptidases, play a crucial role in these processes by selectively removing amino acid residues from the N-terminus of proteins and peptides. The study of these enzymes is paramount in understanding disease progression and in the development of novel therapeutic agents.